![molecular formula C7H7F3IN3 B2844541 3-Iodo-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine CAS No. 2418733-58-9](/img/structure/B2844541.png)
3-Iodo-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Iodo-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is of interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of iodine and trifluoromethyl groups imparts distinct chemical reactivity and biological activity to the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one.
Suzuki–Miyaura Cross-Coupling Reaction: This intermediate undergoes a Suzuki–Miyaura cross-coupling reaction with an appropriate aryl or heteroaryl boronic acid in the presence of a palladium catalyst (e.g., XPhosPdG2/XPhos) to introduce the iodine substituent.
Reaction Conditions: The reaction is typically carried out under microwave-assisted conditions to enhance the efficiency and yield of the product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic route, optimizing reaction conditions, and ensuring the availability of high-purity starting materials. Continuous flow chemistry and automated synthesis platforms could be employed to improve efficiency and reproducibility.
化学反应分析
Types of Reactions
3-Iodo-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Cross-Coupling Reactions: The compound can participate in further cross-coupling reactions to introduce additional functional groups.
Oxidation and Reduction: The pyrazolo[1,5-a]pyrimidine core can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Nucleophiles: Employed in substitution reactions.
Oxidizing and Reducing Agents: Utilized for oxidation and reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various arylated derivatives, while substitution reactions can produce compounds with different nucleophilic groups.
科学研究应用
3-Iodo-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure and reactivity make it a valuable scaffold for designing new pharmaceuticals with potential anti-inflammatory, anticancer, and antiviral activities.
Materials Science: The compound can be used to develop new materials with specific electronic and photophysical properties.
Biological Studies: Researchers can use the compound to study various biological pathways and molecular targets.
作用机制
The mechanism of action of 3-Iodo-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. For example, derivatives of this compound have shown inhibitory activity against monoamine oxidase B, an important target in neurodegenerative disorders .
相似化合物的比较
Similar Compounds
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one: A precursor in the synthesis of the target compound.
3,5-Diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines: Compounds with similar structural features and biological activities.
Uniqueness
3-Iodo-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is unique due to the presence of both iodine and trifluoromethyl groups, which impart distinct chemical reactivity and biological activity. This combination of substituents is not commonly found in other similar compounds, making it a valuable target for further research and development.
属性
IUPAC Name |
3-iodo-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3IN3/c8-7(9,10)5-1-2-12-6-4(11)3-13-14(5)6/h3,5,12H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHXDOZVLRHOKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=NN2C1C(F)(F)F)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2844460.png)
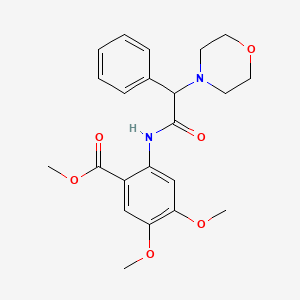
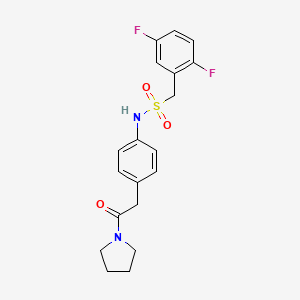
![3-(1-(5-bromonicotinoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2844464.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)ethan-1-one](/img/structure/B2844467.png)
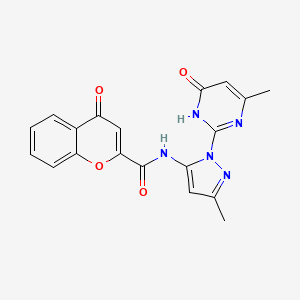
![N-(4-bromophenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide](/img/structure/B2844469.png)
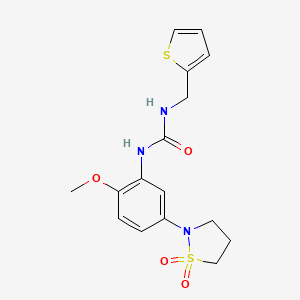
![4-fluoro-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2844473.png)
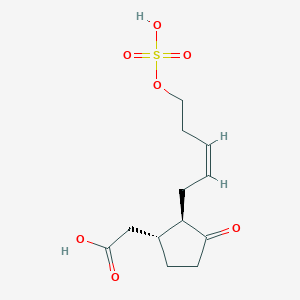
![1-(3-CHLOROPHENYL)-4-[5-(4-FLUOROPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE](/img/structure/B2844476.png)
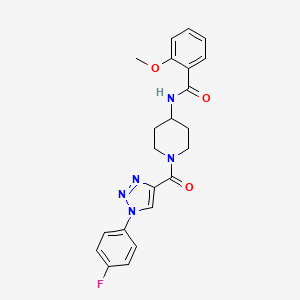
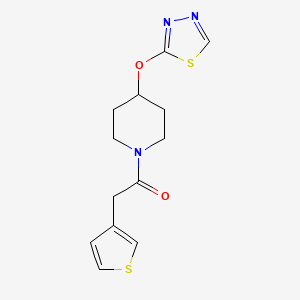
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2844480.png)
